molecular formula C13H19N3O2 B1492533 Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate CAS No. 2098024-72-5

Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate

Cat. No.: B1492533
CAS No.: 2098024-72-5
M. Wt: 249.31 g/mol
InChI Key: OCCNSUDLUNWOFH-UHFFFAOYSA-N
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Description

Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate is a heterocyclic compound that features a pyridazine ring substituted with an azepane group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with azepane and ethyl chloroformate. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the ester or azepane moieties using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

    Pyridazine: A simple diazine ring with two adjacent nitrogen atoms.

    Pyridazinone: A pyridazine ring with a ketone group.

    Pyrimidine: A diazine ring with nitrogen atoms at positions 1 and 3.

Uniqueness: this compound is unique due to the presence of the azepane group, which imparts specific steric and electronic properties that can influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials.

Properties

IUPAC Name

ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)11-7-8-12(15-14-11)16-9-5-3-4-6-10-16/h7-8H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCNSUDLUNWOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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